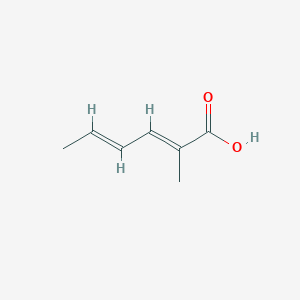

2-Methyl-2,4-hexadienoic acid

Description

Properties

IUPAC Name |

(2E,4E)-2-methylhexa-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-5H,1-2H3,(H,8,9)/b4-3+,6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVAVERBPBXACO-VNKDHWASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C(\C)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2,4-hexadienoic acid can be synthesized through the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone. The process involves the following steps:

Partial Hydrogenation: 4-hydroxy-6-methyl-2-pyrone is partially hydrogenated to yield 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one.

Thermal Decomposition: The intermediate compound is then thermally decomposed to produce 3-penten-2-one.

Hydrogenation and Dehydration: The 3-penten-2-one is further hydrogenated and dehydrated to yield 2-methyl-2,4-hexadienoic acid.

Industrial Production Methods: Industrial production of 2-methyl-2,4-hexadienoic acid typically involves the use of solid acid catalysts to facilitate the ring-opening reactions of 6-methyl-5,6-dihydro-2-pyrone. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,4-hexadienoic acid undergoes various chemical reactions, including:

Hydrogenation: The compound can be hydrogenated to form saturated acids.

Oxidation: It can be oxidized to form various oxidized derivatives, which are useful in different chemical processes.

Common Reagents and Conditions:

Major Products:

Hydrogenation Products: Methyl esters of hexanoic acid.

Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes

Scientific Research Applications

2-Methyl-2,4-hexadienoic acid has several scientific research applications:

Antifungal Agent: It is used as an antifungal metabolite, particularly effective against Talaromyces flavus and other fungi.

Preservative: Derivatives of 2-methyl-2,4-hexadienoic acid are evaluated for their preservative efficacy in pharmaceutical products.

Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and is used in the study of reaction mechanisms and catalysis.

Mechanism of Action

The antifungal activity of 2-methyl-2,4-hexadienoic acid is attributed to its ability to inhibit the growth and germination of fungal spores. It interferes with the synthesis of essential proteins and enzymes in fungi, thereby suppressing their growth . The exact molecular targets and pathways involved in its antifungal action are still under investigation, but it is known to affect proteosynthesis in fungi such as Saccharomyces cerevisiae .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-methyl-2,4-hexadienoic acid are compared below with analogous hexadienoic acid derivatives (Table 1).

Table 1: Comparative Analysis of 2-Methyl-2,4-hexadienoic Acid and Related Compounds

Structural and Functional Differences

Substituent Groups: 2-Methyl-2,4-hexadienoic acid’s methyl group at C2 distinguishes it from sorbic acid, which lacks substituents. This methyl group may sterically hinder enzymatic interactions, influencing its role in fungal detoxification rather than antimicrobial activity . 6-Hydroxy-trans,trans-2,4-hexadienoic acid (COOH-M-OH) contains a hydroxyl group at C6, making it a polar metabolite in benzene toxicity. Unlike 2-methyl-2,4-hexadienoic acid, it is an end product of muconaldehyde (MUC) metabolism in mammalian systems .

Biosynthetic Context: Fungal (2Z,4E)-2-methyl-2,4-hexadienedioic acid is a diverted intermediate in mycotoxin pathways, whereas bacterial meta-cleavage products (e.g., 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid) are transient intermediates in aromatic hydrocarbon degradation .

Stability: Compounds with hydroxyl/oxo groups (e.g., 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid) are prone to lactonization or cyclization, limiting their persistence . In contrast, 2-methyl-2,4-hexadienoic acid remains stable unless metabolized further .

Contradictions and Limitations

- Labeling Anomalies: In A.

- Artifact Formation: Acidic extraction of 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid leads to lactonization, complicating its isolation and analysis .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 2-Methyl-2,4-hexadienoic acid in microbial or fungal systems?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are primary tools. For example, LC-MS with diode array detection (DAD) at 280 nm enables quantification in fungal extracts, while GC-MS with trimethylsilyl (TMS) derivatization aids structural confirmation via fragmentation patterns (e.g., molecular ions at m/z 378/466) . Isotope labeling (e.g., ¹³C₇ incorporation) further validates metabolic pathways by tracking labeled intermediates .

Q. How is the stereochemical configuration of 2-Methyl-2,4-hexadienoic acid determined in degradation studies?

- Methodological Answer : Nuclear magnetic resonance (¹H NMR) and X-ray crystallography are critical. For instance, ¹H NMR confirmed the structure of the meta-cleavage product 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid in Pseudomonas sp. strain HBP1, while crystallography resolved cyclization products like 3-(chroman-4-on-2-yl)pyruvate .

Advanced Research Questions

Q. How do isotope labeling experiments clarify the role of 2-Methyl-2,4-hexadienoic acid as a shunt metabolite in fungal secondary metabolism?

- Methodological Answer : Stable isotope tracing (e.g., ¹³C-labeled precursors) reveals metabolic flux. In Aspergillus floccosus, 76% ¹³C₇ labeling in (2Z,4E)-2-methyl-2,4-hexadienedioic acid confirmed its role as a shunt product in terreic acid biosynthesis. Compartmentalization hypotheses were tested by comparing labeled metabolite distribution in cytoplasmic vs. organelle-specific extracts .

Q. What enzymatic mechanisms govern the catabolism of 2-Methyl-2,4-hexadienoic acid in bacterial systems?

- Methodological Answer : Enzyme purification and kinetic assays are key. In Cupriavidus testosteroni, TesF (an acylating aldehyde dehydrogenase) and TesG (aldolase) sequentially process 2-hydroxy-2,4-hexadienoic acid into propionyl-CoA and pyruvate. Knockout strains and in vitro reconstitution experiments validate pathway steps .

Q. How do conflicting studies interpret the stability and fate of 2-Methyl-2,4-hexadienoic acid derivatives in aqueous environments?

- Methodological Answer : Competing hypotheses arise from stability assays and structural analysis. For example, meta-cleavage products like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid cyclize spontaneously into chroman derivatives in aqueous media, bypassing hydrolysis. However, hydrolase activity (e.g., 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase) dominates in vivo, yielding salicylate .

Q. What genomic approaches identify biosynthetic gene clusters linked to 2-Methyl-2,4-hexadienoic acid production?

- Methodological Answer : Comparative genomics and transposon mutagenesis pinpoint gene clusters. In Mycobacterium tuberculosis, the tesE gene (identified via Tn5 mutagenesis) encodes a meta-cleavage enzyme critical for degrading steroid intermediates into 2-hydroxy-2,4-hexadienoic acid .

Data Contradiction Analysis

Q. How do studies reconcile the dual role of 2-Methyl-2,4-hexadienoic acid as a detoxification product vs. a metabolic intermediate?

- Methodological Answer : Compartmentalization studies resolve contradictions. In Aspergillus spp., 2-Methyl-2,4-hexadienoic acid is a cytoplasmic detox product, while patulin biosynthesis occurs in vesicles, preventing toxicity. LC-MS quantification shows the shunt metabolite constitutes 10–20% of patulin yield, supporting compartmental models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.